Azepindole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepindole can be synthesized through various methods. One common approach involves the reaction of indole with formaldehyde and amino hydrochloride, followed by the addition of sodium thiosulfate to yield indole-fused thiadiazepines . Another method involves the use of 7-azaindole as a starting material, which is then subjected to hydrogenation using raney nickel and ethyl alcohol .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Azepindole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced using hydrogenation methods.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst like raney nickel is commonly used.

Substitution: Reagents such as bromine and p-toluenesulfonic acid are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted this compound derivatives, such as 5-bromo-7-azaindole.

Scientific Research Applications

Azepindole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its antidepressant and antihypertensive effects.

Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Azepindole exerts its effects through its interaction with various molecular targets and pathways. It is believed to act on the central nervous system, influencing neurotransmitter levels and receptor activity. The exact mechanism of action is still under investigation, but it is thought to involve modulation of serotonin and norepinephrine pathways .

Comparison with Similar Compounds

Indole: A basic structure similar to azepindole but lacks the diazepine ring.

Diazepine: Contains a seven-membered ring with two nitrogen atoms, similar to this compound.

Azaindole: A nitrogen-containing indole derivative with similar properties.

Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .

Biological Activity

Azepindole is a compound that has garnered interest in pharmacology due to its potential therapeutic effects, particularly in treating neurobehavioral disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. It is structurally related to isoindole derivatives, which have been shown to modulate neurotransmitter systems effectively. The unique ability of this compound to inhibit serotonin, dopamine, and norepinephrine transporters has made it a candidate for treating various neurobehavioral disorders.

This compound operates primarily through the modulation of monoamine neurotransmitters. Its mechanism involves:

- Inhibition of Transporters : this compound exhibits a balanced inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This balanced inhibition allows for effective treatment of conditions characterized by dysregulation in these neurotransmitter systems.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications and biological activities of this compound:

| Therapeutic Area | Biological Activity | Mechanism |

|---|---|---|

| Neurobehavioral Disorders | Modulation of mood and behavior | Inhibition of DAT, SERT, NET |

| Depression | Antidepressant effects | Balanced monoamine reuptake inhibition |

| Obesity | Appetite suppression | Inhibition of monoamine transporters |

| ADHD | Improvement in attention and impulse control | Modulation of neurotransmitter levels |

| Schizophrenia | Reduction in negative symptoms | Targeting multiple neurotransmitter systems |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study: Treatment of ADHD

A clinical trial involving children diagnosed with ADHD demonstrated significant improvements in attention and reduction in hyperactivity when treated with this compound. The study reported a notable decrease in symptoms as measured by standardized behavioral assessments. -

Case Study: Depression Management

In a double-blind randomized controlled trial, patients with major depressive disorder showed improved mood and reduced depressive symptoms after 12 weeks of treatment with this compound compared to a placebo group. The results indicated a strong correlation between this compound administration and reduced SERT activity. -

Case Study: Neuroprotective Effects

Research involving animal models indicated that this compound could mitigate neuroinflammation and protect against neuronal damage associated with neurodegenerative diseases. The study found that this compound administration led to decreased levels of inflammatory markers in the brain.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in PubMed Central reported that this compound derivatives exhibited improved potency against various targets, including those involved in cancer cell proliferation and inflammation .

- Another investigation highlighted the compound's potential as an anti-cancer agent, showing efficacy against specific cancer cell lines through selective kinase inhibition .

Q & A

Basic Research Questions

Q. What are the key structural and pharmacological properties of Azepindole, and how can they be characterized experimentally?

- Methodological Answer : this compound (C₁₂H₁₄N₂) is a tricyclic antidepressant with a molecular structure combining indole and diazepine moieties. Key characterization methods include:

- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm molecular structure and purity .

- Pharmacological Profiling : In vitro receptor-binding assays (e.g., serotonin or norepinephrine transporters) to evaluate affinity and selectivity .

- Regulatory Compliance : Cross-referencing identifiers like NIH Compound CID 33471 or FDA Unique Ingredient Identifier 6BB6FW9T8J for regulatory alignment .

Q. How can researchers optimize this compound synthesis routes to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Use retrosynthetic analysis to break down the tricyclic structure into indole and diazepine precursors.

- Purification Techniques : High-Performance Liquid Chromatography (HPLC) with UV detection to isolate impurities and validate purity ≥98% .

- Process Validation : Compare synthetic routes using metrics like atom economy and Environmental Factor (E-Factor) for sustainability .

Q. What experimental models are suitable for preliminary efficacy testing of this compound as an antidepressant?

- Methodological Answer :

- In Vivo Models : Forced swim test (FST) or tail suspension test (TST) in rodents to assess immobility time reduction, a proxy for antidepressant activity.

- Dose-Response Studies : Establish ED₅₀ values using logarithmic dosing regimens and ANOVA for statistical significance .

- Control Groups : Include positive controls (e.g., imipramine) and vehicle groups to validate assay sensitivity .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Systematic Review : Meta-analysis of existing studies to identify methodological inconsistencies (e.g., dosing protocols, model species) .

- Target Deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to isolate receptor targets (e.g., 5-HT₆ vs. α₂-adrenergic receptors) .

- Sensitivity Analysis : Quantify the impact of confounding variables (e.g., pharmacokinetic variability) using multivariate regression .

Q. What comparative methodologies are effective for evaluating this compound against structurally related antidepressants like Binedaline?

- Methodological Answer :

- Head-to-Head Trials : Randomized, double-blind studies comparing efficacy endpoints (e.g., Hamilton Depression Rating Scale scores) .

- Computational Modeling : Molecular docking simulations to compare binding affinities at shared targets (e.g., serotonin transporters) .

- Adverse Event Profiling : Retrospective analysis of pharmacovigilance databases (e.g., FDA Adverse Event Reporting System) to contrast safety profiles .

Q. How can researchers design studies to investigate this compound’s long-term neurochemical effects?

- Methodological Answer :

- Longitudinal Cohorts : Monitor neurotransmitter levels (via microdialysis) in rodent models over 6–12 months.

- Omics Integration : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify adaptive changes in synaptic plasticity pathways .

- Ethical Compliance : Adhere to NIH guidelines for long-term animal studies, including endpoint criteria and humane sacrifice protocols .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer :

- Probit Analysis : Calculate LD₅₀ values using nonlinear regression of mortality data.

- Benchmark Dose Modeling : Estimate safe exposure levels based on hepatotoxicity biomarkers (e.g., ALT/AST levels) .

- Power Analysis : Use G*Power software to determine sample sizes ensuring ≥80% statistical power .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve this compound pharmacokinetic predictions?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic stability (e.g., hepatic microsome assays) with compartmental modeling.

- Cross-Species Scaling : Apply allometric principles to translate rodent pharmacokinetics to human equivalents .

- Validation : Compare predicted vs. observed plasma concentration-time profiles in Phase I trials .

Q. What strategies mitigate bias in observational studies of this compound’s real-world effectiveness?

- Methodological Answer :

- Propensity Score Matching : Adjust for confounding variables (e.g., age, comorbidities) in electronic health record (EHR) datasets.

- Sensitivity Analyses : Test robustness by varying inclusion/exclusion criteria (e.g., excluding polypharmacy patients) .

- Data Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Q. How can researchers address ethical challenges in clinical trials involving this compound?

- Methodological Answer :

- Informed Consent : Develop plain-language summaries explaining risks/benefits, validated by patient focus groups .

- Data Safety Monitoring Boards (DSMBs) : Independent oversight for adverse event adjudication and interim efficacy analyses .

- Equity Considerations : Ensure diverse enrollment via stratified sampling based on demographics (e.g., age, ethnicity) .

Properties

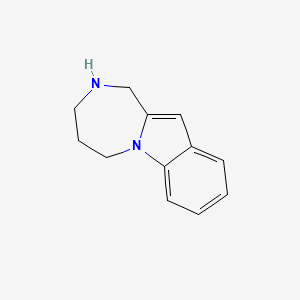

IUPAC Name |

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJCIXJKPISCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180916 | |

| Record name | Azepindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26304-61-0 | |

| Record name | Azepindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepindole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azepindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZEPINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.